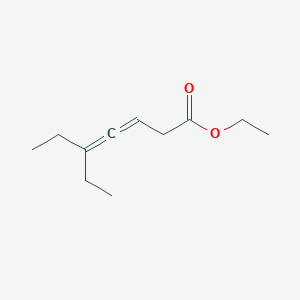
Ethyl 5-ethylhepta-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethylhepta-3,4-dienoate is an organic compound with the molecular formula C11H18O2. It is an ester derived from heptadienoic acid and ethanol. This compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethylhepta-3,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-ethylhepta-3,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethylhepta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the reagents used.
Scientific Research Applications
Ethyl 5-ethylhepta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-ethylhepta-3,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The conjugated diene system can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 5-ethylhepta-3,4-dienoate can be compared with other similar compounds such as:
Ethyl 5,5-dimethylhexa-2,3-dienoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 5-chloropenta-2,4-dienoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific reactivity patterns and applications in various fields.
Properties
CAS No. |
144222-75-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-10(5-2)8-7-9-11(12)13-6-3/h7H,4-6,9H2,1-3H3 |
InChI Key |
SYRDMURGPMSDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CCC(=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)
![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)


![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)


![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)




![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
